molecular formula C16H13ClN4O B14895635 3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide

3-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylacrylamide

Cat. No.: B14895635
M. Wt: 312.75 g/mol
InChI Key: RPFPIMXKLVGQNS-YRNVUSSQSA-N
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Description

3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring, a cyano group, and a cyclopropylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.

    Addition of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the cyclopropylacrylamide moiety: The final step involves the reaction of the cyano-substituted pyrazole with a cyclopropylacrylamide derivative under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of 3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cellular processes, resulting in altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(4-Chlorophenyl)-1H-pyrazol-4-yl)-2-cyano-N-cyclopropylacrylamide is unique due to the combination of its chlorophenyl, cyano, and cyclopropylacrylamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

(E)-3-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide

InChI

InChI=1S/C16H13ClN4O/c17-13-3-1-10(2-4-13)15-12(9-19-21-15)7-11(8-18)16(22)20-14-5-6-14/h1-4,7,9,14H,5-6H2,(H,19,21)(H,20,22)/b11-7+

InChI Key

RPFPIMXKLVGQNS-YRNVUSSQSA-N

Isomeric SMILES

C1CC1NC(=O)/C(=C/C2=C(NN=C2)C3=CC=C(C=C3)Cl)/C#N

Canonical SMILES

C1CC1NC(=O)C(=CC2=C(NN=C2)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

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